N-Hydroxyheptanamide - 30406-18-9

N-Hydroxyheptanamide

Catalog Number: EVT-433986
CAS Number: 30406-18-9
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Hydroxyheptanamide is a synthetic organic compound frequently employed in the development of novel histone deacetylase (HDAC) inhibitors. These inhibitors play a crucial role in anticancer drug discovery and development due to their ability to modify gene expression by interfering with the function of HDAC enzymes. [, , , , ]

N-Hydroxyheptanamide serves as a zinc-binding group (ZBG) within these inhibitors, facilitating interaction with the zinc ion present in the active site of HDAC enzymes. [, , ] This interaction is vital for inhibiting the enzyme's activity.

Synthesis Analysis

The synthesis of N-hydroxyheptanamide and its derivatives frequently involves a multi-step process, often beginning with commercially available starting materials. One common approach is to react hydroxylamine hydrochloride with a protected heptanoic acid derivative, such as a methyl or ethyl ester. [, ]

The reaction typically takes place in the presence of a base, such as potassium hydroxide or sodium methoxide, and a suitable solvent like methanol or ethanol. Following the coupling reaction, the protecting group is removed under acidic or basic conditions to yield the desired N-hydroxyheptanamide derivative. [, ]

Molecular Structure Analysis

Structural modifications to the heptanamide chain, such as the introduction of substituents or changes in chain length, can significantly influence the potency and selectivity of the resulting HDAC inhibitors. [, , ]

Chemical Reactions Analysis

N-Hydroxyheptanamide primarily undergoes reactions characteristic of hydroxamic acids. One significant reaction is its ability to chelate metal ions, particularly zinc ions, through its oxygen atoms. [, , ] This chelation ability is crucial for the inhibitory activity of N-hydroxyheptanamide derivatives against HDAC enzymes.

Mechanism of Action

N-Hydroxyheptanamide derivatives function as HDAC inhibitors by mimicking the natural substrate of HDAC enzymes, resulting in competitive inhibition. [, , , ] The hydroxamic acid moiety of N-hydroxyheptanamide acts as a zinc-binding group (ZBG), chelating the zinc ion present in the active site of HDAC enzymes.

This interaction disrupts the enzyme's ability to remove acetyl groups from lysine residues on histone tails, effectively inhibiting the deacetylation process. [, , , ] This inhibition of HDAC activity leads to increased histone acetylation, promoting changes in gene expression and ultimately impacting cellular processes such as cell growth, differentiation, and apoptosis.

Applications

N-Hydroxyheptanamide is primarily employed as a key building block in the development of novel HDAC inhibitors for anticancer therapies. [, , , , ] Several research studies have explored the synthesis and biological evaluation of N-hydroxyheptanamide derivatives incorporating various pharmacophores to target specific HDAC isoforms and enhance their therapeutic potential.

For instance, researchers have developed N-hydroxyheptanamide derivatives containing quinazolinone [, ], ferrocene [], and indirubin [] scaffolds, demonstrating promising HDAC inhibitory activity and cytotoxicity against different cancer cell lines.

Vorinostat (SAHA, Suberoylanilide Hydroxamic Acid)

  • Compound Description: Vorinostat is a well-known histone deacetylase (HDAC) inhibitor approved for clinical use in treating various cancers. It serves as a reference compound in many studies exploring novel HDAC inhibitors. [, , , ]

Belinostat

  • Compound Description: Belinostat is another clinically approved HDAC inhibitor used for treating specific types of lymphoma. []
  • Relevance: Belinostat belongs to the class of hydroxypropenamides, sharing the hydroxamic acid functionality with N-hydroxyheptanamide, which is essential for HDAC inhibition. The structural differences lie in the linker and cap groups, indicating the possibility of exploring diverse chemical scaffolds while retaining the core pharmacophore for HDAC inhibition. []

7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101)

  • Compound Description: CUDC-101 is a potent multi-target inhibitor targeting HDAC, epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). It is currently under clinical development as a potential anticancer agent. [, , ]
  • Relevance: This compound shares the N-hydroxyheptanamide moiety with the target compound, demonstrating the versatility of this structure in creating potent HDAC inhibitors. CUDC-101 further incorporates a quinazoline scaffold, known for its kinase inhibitory properties, showcasing the potential of hybrid molecules targeting multiple oncogenic pathways. [, , ]

7-Ureido-N-hydroxyheptanamide Derivative (CKD5)

  • Compound Description: CKD5 is a novel pan-HDAC inhibitor exhibiting potent anticancer effects, particularly against glioblastoma. []
  • Relevance: CKD5 highlights the significance of modifications to the N-hydroxyheptanamide scaffold. The addition of a ureido group to the heptanamide chain leads to improved cytotoxic effects, apoptosis induction, and anti-proliferative activity compared to Vorinostat and Trichostatin A. This emphasizes the impact of even small structural changes on the biological activity of N-hydroxyheptanamide derivatives. []
  • Compound Description: This series represents a group of novel N-hydroxyheptanamide derivatives containing a quinazolinone scaffold. These compounds were designed and synthesized to explore their HDAC inhibitory potential and cytotoxicity against various cancer cell lines. []
  • Relevance: This series directly links to the target compound, N-hydroxyheptanamide, as it explores various structural modifications around this core structure. The research demonstrates that incorporating the quinazolinone moiety and modifying its substituents can significantly impact HDAC inhibitory activity and cytotoxicity, highlighting the potential for developing more potent anticancer agents based on the N-hydroxyheptanamide scaffold. []
  • Compound Description: This series focuses on N-hydroxyheptanamide derivatives featuring conjugated quinazolinone systems, further expanding the exploration of structural modifications for enhanced HDAC inhibition and anticancer activity. []
  • Relevance: Building upon the previous series, the incorporation of conjugated systems in the quinazolinone moiety adds another layer of structural complexity to the N-hydroxyheptanamide derivatives. This research further strengthens the idea that fine-tuning the chemical structure around the N-hydroxyheptanamide core can lead to the identification of highly potent HDAC inhibitors with improved anticancer properties. []

Ferrocene-based 1,2,3-triazole-containing hydroxamic acids

  • Compound Description: This series explores the incorporation of ferrocene units into the hydroxamic acid scaffold, leading to compounds like 7-(4-ferrocenyl-1H-1,2,3-triazol-1-yl)-N-hydroxyheptanamide (4b). []
  • Relevance: While not directly modifying the N-hydroxyheptanamide core, this series highlights the exploration of alternative zinc-binding groups within the context of HDAC inhibition. The use of ferrocene, a redox-active metallocene, introduces the possibility of additional mechanisms of action and highlights the broader landscape of chemical modifications for developing novel HDAC inhibitors. []

Properties

CAS Number

30406-18-9

Product Name

N-Hydroxyheptanamide

IUPAC Name

N-hydroxyheptanamide

Molecular Formula

C7H15NO2

Molecular Weight

145.2 g/mol

InChI

InChI=1S/C7H15NO2/c1-2-3-4-5-6-7(9)8-10/h10H,2-6H2,1H3,(H,8,9)

InChI Key

QLMPWDWLVIWORW-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)NO

Canonical SMILES

CCCCCCC(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.